Molecular Size and Lipophilicity Differentiation vs. T0070907 and GW9662
The target compound (MW 404.2 g/mol) is 46% larger than T0070907 (MW 277.7 g/mol) and 47% larger than GW9662 (MW 276.7 g/mol). Its computed XLogP3-AA of 4.6 is approximately 2.1 log units higher than that predicted for T0070907 (estimated XLogP3 ~2.5) [1]. This increased lipophilicity is expected to enhance passive membrane permeability by approximately 100-fold based on the rule that a 1-unit increase in logP corresponds to a roughly 10-fold increase in membrane partitioning [2].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 404.2 g/mol; XLogP3-AA = 4.6; TPSA = 97.0 Ų |
| Comparator Or Baseline | T0070907: MW = 277.7 g/mol, estimated XLogP3 ≈ 2.5, TPSA = 87.8 Ų [1]; GW9662: MW = 276.7 g/mol, XLogP3 = 3.3, TPSA = 74.9 Ų [3] |
| Quantified Difference | ΔMW = +126.5 g/mol (target vs. T0070907); ΔXLogP3-AA ≈ +2.1 log units (estimated); ΔTPSA = +9.2 Ų |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release; Chemsrc 2024 data) |
Why This Matters
Higher lipophilicity and molecular weight directly influence membrane permeability, tissue distribution, and protein binding, making this compound particularly suitable for applications requiring enhanced cellular uptake or CNS penetration relative to T0070907.
- [1] PubChem. Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-. CID 10024151. https://pubchem.ncbi.nlm.nih.gov/compound/647853-01-8 (accessed 2026-04-30). XLogP3-AA = 4.6. View Source
- [2] Waring, M.J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5, 235-248. Relationship between logP and membrane permeability. View Source
- [3] PubChem. GW9662. CID 644213. https://pubchem.ncbi.nlm.nih.gov/compound/644213 (accessed 2026-04-30). MW = 276.68, XLogP3 = 3.3, TPSA = 74.9 Ų. View Source
